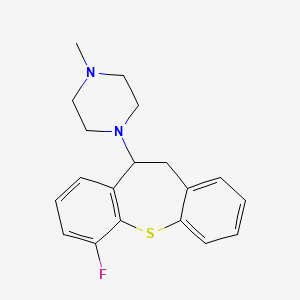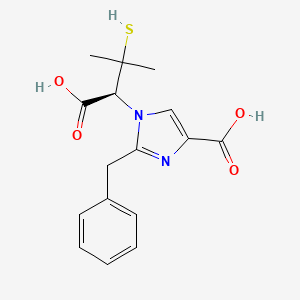
Cefuracetime (E-isomer) Sodium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cefuracetime (E-isomer) Sodium Salt is a chemical compound belonging to the cephalosporin family of antibiotics. It is known for its antibacterial properties and is used in various research and industrial applications. The compound is characterized by its molecular formula C17H16N3O8S.Na and a molecular weight of 445.38 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cefuracetime (E-isomer) Sodium Salt involves several steps, starting from the basic cephalosporin nucleus. The process typically includes the acylation of the amino group at the 7-position of the cephalosporin core with specific acylating agents. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques like crystallization and chromatography to ensure the final product meets the required standards .
化学反応の分析
Types of Reactions
Cefuracetime (E-isomer) Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as sodium hydroxide (NaOH) and various alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce alcohols or amines .
科学的研究の応用
Cefuracetime (E-isomer) Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to ensure the accuracy and reliability of data.
Biology: Employed in studies involving bacterial resistance and the development of new antibiotics.
Medicine: Investigated for its potential therapeutic uses in treating bacterial infections.
Industry: Utilized in the production of high-quality cephalosporin antibiotics.
作用機序
Cefuracetime (E-isomer) Sodium Salt exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing the final stages of cell wall synthesis. This leads to the lysis and death of the bacterial cell .
類似化合物との比較
Similar Compounds
Cefuroxime: Another cephalosporin antibiotic with a similar mechanism of action but different spectrum of activity.
Cefotaxime: A third-generation cephalosporin with broader activity against gram-negative bacteria.
Ceftriaxone: Known for its long half-life and effectiveness against a wide range of bacterial infections.
Uniqueness
Cefuracetime (E-isomer) Sodium Salt is unique due to its specific isomeric form, which can influence its biological activity and pharmacokinetic properties. This uniqueness makes it a valuable compound for research and development in the field of antibiotics .
特性
分子式 |
C17H16N3NaO8S |
|---|---|
分子量 |
445.4 g/mol |
IUPAC名 |
sodium;(6R,7R)-3-(acetyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C17H17N3O8S.Na/c1-8(21)28-6-9-7-29-16-12(15(23)20(16)13(9)17(24)25)18-14(22)11(19-26-2)10-4-3-5-27-10;/h3-5,12,16H,6-7H2,1-2H3,(H,18,22)(H,24,25);/q;+1/p-1/b19-11-;/t12-,16-;/m1./s1 |
InChIキー |
IEIKPODTKJIHEO-SLNRBSCKSA-M |
異性体SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OC)/C3=CC=CO3)SC1)C(=O)[O-].[Na+] |
正規SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CC=CO3)SC1)C(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Iodo-9-[(4,4,5,5,5-pentafluoropentyl)thio]nonane](/img/structure/B13411906.png)
![(5S,8R,9S,10S,13S,14S,17S)-2-bromo-17-hydroxy-2,10,13-trimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13411910.png)

![2-Propenoic acid, 2-methyl-, 2-[methyl[(undecafluoropentyl)sulfonyl]amino]ethyl ester](/img/structure/B13411918.png)


![4-[4-[(3,5-dichlorophenyl)carbamoylamino]-2-(2H-tetrazol-5-yl)phenyl]-N,N-dimethylbenzamide](/img/structure/B13411943.png)






